4-Ethynylphenylacetone
Description
However, structural analogs such as 4-Methoxyphenylacetone, 4-Chlorophenylacetone, and 4-Methoxybutyrylfentanyl offer insights into how substituent groups influence chemical behavior, forensic relevance, and analytical detection. These derivatives are critical in pharmaceutical synthesis, forensic analysis, and illicit drug manufacturing .
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)propan-2-one |
InChI |
InChI=1S/C11H10O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h1,4-7H,8H2,2H3 |
InChI Key |
KGBKDOQBRHPTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Substituent Polarity : Methoxy and chloro groups increase polarity compared to ethynyl, influencing solubility and reactivity. Ethynyl’s sp-hybridized carbon may enhance π-bond interactions in synthesis .
- Bioactivity : Methoxy groups in 4-Methoxybutyrylfentanyl contribute to opioid receptor binding, whereas chloro/methoxy groups in phenylacetones are linked to stimulant precursor activity .
Analytical Data and Detection Methods
Comparison :
- GC/MS : 4-Methoxybutyrylfentanyl requires higher temperature ramps (100°C to 280°C) due to its larger molecular weight (380.52 g/mol) , whereas smaller phenylacetones elute faster.
- NMR : Methoxy protons resonate at ~3.8 ppm, while chloro-substituted aromatics show distinct deshielding . Ethynyl groups would likely exhibit unique alkyne proton signals (~2.5–3.5 ppm).
Implications for this compound :
- If used as a precursor, it may face regulatory scrutiny similar to 4-Methoxyphenylacetone.
- Ethynyl’s reactivity could pose synthesis hazards (e.g., explosive intermediates).
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